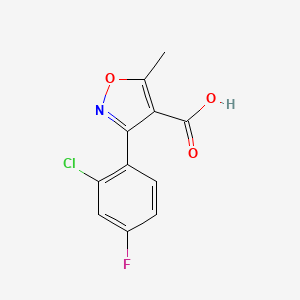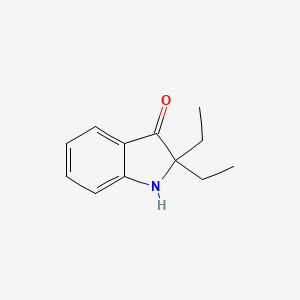
2,2-Diethyl-2,3-dihydro-1H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-2,3-dihydro-1H-indol-3-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a diethyl substitution at the 2-position and a dihydroindole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-2,3-dihydro-1H-indol-3-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core . Another method includes the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . These reactions typically require specific conditions such as refluxing in methanol with methanesulfonic acid or using p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions
2,2-Diethyl-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole core to an oxindole structure.
Reduction: Reduction reactions can modify the indole ring, potentially leading to different substituted indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and other heterocyclic compounds with potential biological activities .
科学的研究の応用
2,2-Diethyl-2,3-dihydro-1H-indol-3-one has been studied for its applications in several fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2,2-Diethyl-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The exact mechanism depends on the specific structure and functional groups present in the compound .
類似化合物との比較
Similar Compounds
2-Indolinone:
1,3-Dihydroindol-2-one: Another related compound with a similar indole core but different substitution patterns.
Uniqueness
2,2-Diethyl-2,3-dihydro-1H-indol-3-one is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other indole derivatives .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
2,2-diethyl-1H-indol-3-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(4-2)11(14)9-7-5-6-8-10(9)13-12/h5-8,13H,3-4H2,1-2H3 |
InChIキー |
QYEBZRUPGOLAOM-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)C2=CC=CC=C2N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
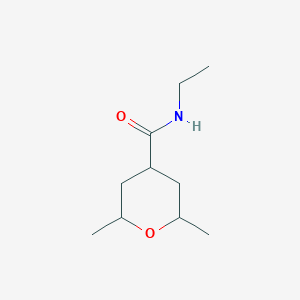
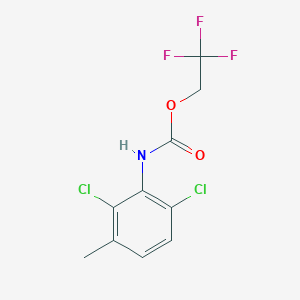
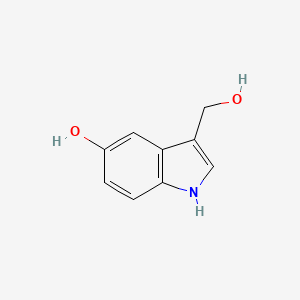
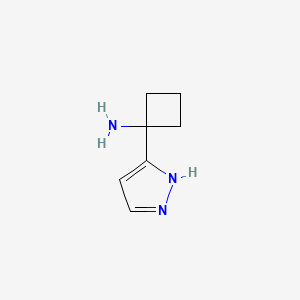
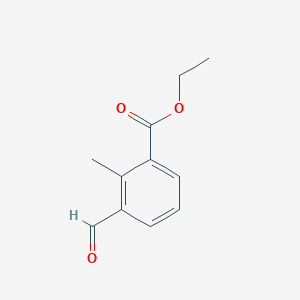
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)
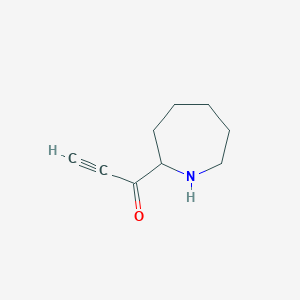
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)

